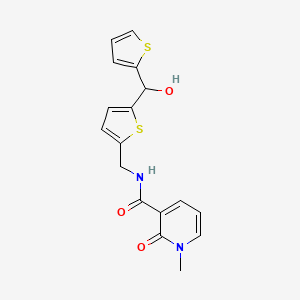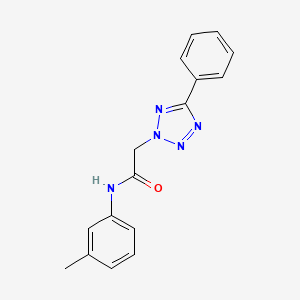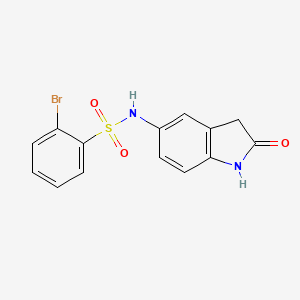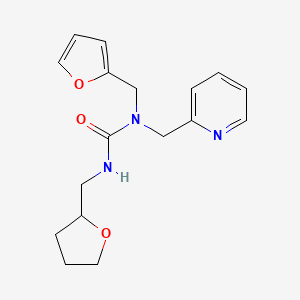
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound featuring a unique structure that integrates furan, pyridine, and tetrahydrofuran moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of Intermediate Compounds: The initial step often involves the preparation of intermediates such as furan-2-ylmethylamine, pyridin-2-ylmethylamine, and tetrahydrofuran-2-ylmethylamine.
Urea Formation: These intermediates are then reacted with isocyanates or carbamoyl chlorides under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the intermediates are combined and reacted under optimized conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Automation and Control: Advanced monitoring and control systems to ensure consistent product quality and yield.
化学反应分析
Types of Reactions: 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan and tetrahydrofuran rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Transition metal catalysts like palladium or platinum may be used in certain reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the furan and tetrahydrofuran rings.
Reduction Products: Reduced forms of the compound, potentially altering the urea linkage.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Materials Science: Explored for its potential in creating novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Studied for its interactions with biological macromolecules, which can provide insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism by which 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, or metabolic regulation.
相似化合物的比较
1-(Furan-2-ylmethyl)-3-(pyridin-2-ylmethyl)urea: Lacks the tetrahydrofuran moiety, which may alter its chemical properties and biological activity.
1-(Pyridin-2-ylmethyl)-3-(tetrahydrofuran-2-yl)methylurea: Lacks the furan moiety, potentially affecting its reactivity and applications.
1-(Furan-2-ylmethyl)-3-(tetrahydrofuran-2-yl)methylurea: Lacks the pyridine moiety, which may influence its interaction with biological targets.
Uniqueness: 1-(Furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of all three functional groups (furan, pyridine, and tetrahydrofuran), which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
属性
IUPAC Name |
1-(furan-2-ylmethyl)-3-(oxolan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(19-11-15-6-3-9-22-15)20(13-16-7-4-10-23-16)12-14-5-1-2-8-18-14/h1-2,4-5,7-8,10,15H,3,6,9,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEPCZFQAQIUOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
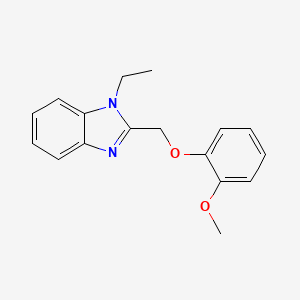
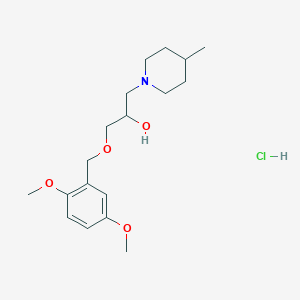
![5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2696541.png)
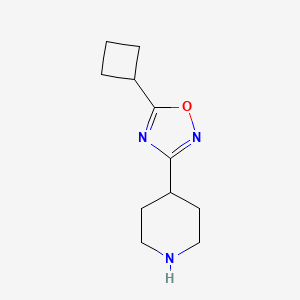
![3-[9-(4-FLUOROPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]-1-(4-METHYLPIPERIDINO)-1-PROPANONE](/img/structure/B2696547.png)
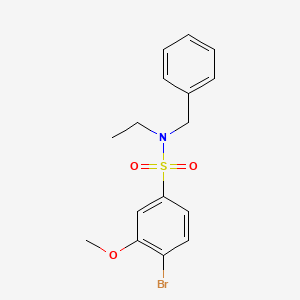
![4-(5-Chloro-2-methoxybenzoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2696549.png)
![3-Fluorosulfonyloxy-5-[(2-methylidenecyclobutyl)carbamoyl]pyridine](/img/structure/B2696553.png)
![3-isobutyl-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2696554.png)
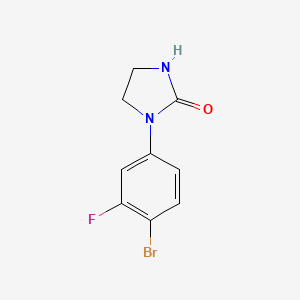
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-(methoxymethyl)benzoate](/img/structure/B2696558.png)
